![molecular formula C10H14FNO B1457526 (4-Fluoro-3-methoxybenzyl)ethylamine CAS No. 1528146-40-8](/img/structure/B1457526.png)
(4-Fluoro-3-methoxybenzyl)ethylamine
Overview
Description
(4-Fluoro-3-methoxybenzyl)ethylamine, commonly referred to as 4F-3ME, is a synthetic amine derived from the aromatic ring of an aromatic hydrocarbon. This compound has been studied extensively in recent years due to its potential applications in both laboratory and medical research. 4F-3ME is a versatile compound that can be used in a variety of ways, including as a building block for more complex molecules, as a catalyst for chemical reactions, and as a tool to study the biochemical and physiological effects of amines on the body.
Scientific Research Applications
Synthesis of Benzimidazole Derivatives
This compound can be used as a building block for various pharmacologically important heterocycles such as di- or tri-substituted benzimidazoles . These benzimidazole derivatives have been linked to cancer therapeutics, inflammation treatment, and bacterial growth inhibition .
Anticancer Research
The compound has been used in the synthesis of novel substituted benzimidazole derivatives, which have demonstrated anticancer effects through the inhibition of sirtuin activity .
Crystallography
The compound’s crystal structure has been studied using single-crystal X-ray diffraction techniques . This research can provide valuable insights into the compound’s properties and potential applications.
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using this compound, have shown diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Research
Specific indole derivatives synthesized from this compound have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-hepatic Activities
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives, which can be prepared using this compound, have been investigated for anti-hepatic activities .
Mechanism of Action
Target of Action
Many substituted phenethylamines, which this compound is a derivative of, are known to interact with various receptors in the central nervous system .
Mode of Action
It’s worth noting that many substituted phenethylamines are known to interact with their targets through various mechanisms, including acting as central nervous system stimulants, hallucinogens, and appetite suppressants .
Biochemical Pathways
It’s worth noting that many substituted phenethylamines are known to affect a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Many substituted phenethylamines are known to have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(11)10(6-8)13-2/h4-6,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVHDBMDSSCAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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